2-(Aminomethyl)-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, characterized by its bicyclic structure that incorporates a quinazoline ring fused with a carbonyl group. This compound has gained attention due to its diverse biological activities and potential applications in medicinal chemistry. Quinazolinones, including 2-(aminomethyl)-1H-quinazolin-4-one, are known for their roles as pharmacological agents, particularly in the treatment of various diseases such as cancer and infectious diseases.
The compound can be classified under heterocyclic compounds, specifically as a substituted quinazolinone. Quinazolinones are derived from anthranilic acid and urea or related compounds through various synthetic routes. The structural formula of 2-(aminomethyl)-1H-quinazolin-4-one can be represented as follows:
This indicates that it contains nine carbon atoms, ten hydrogen atoms, four nitrogen atoms, and one oxygen atom.
The synthesis of 2-(aminomethyl)-1H-quinazolin-4-one can be achieved through several methods, predominantly involving the cyclization of appropriate precursors. Notable methods include:
The molecular structure of 2-(aminomethyl)-1H-quinazolin-4-one features a quinazolinone core with an amino methyl group attached at the 2-position. The key structural elements include:
The compound's molecular weight is approximately 174.20 g/mol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to characterize this compound. For example, typical NMR shifts for the aromatic protons and carbonyl group can provide insights into the molecular environment.
2-(Aminomethyl)-1H-quinazolin-4-one participates in various chemical reactions due to its functional groups:
The mechanism of action for quinazolinones often involves interaction with biological targets such as enzymes or receptors. For instance, compounds like 2-(aminomethyl)-1H-quinazolin-4-one have been shown to inhibit specific kinases or enzymes involved in cancer cell proliferation. The binding affinity and specificity depend on the structural features of the compound, including hydrogen bonding capabilities provided by the amino group.
The compound exhibits basic properties due to the presence of the amino group, which can participate in protonation under acidic conditions. Additionally, it may undergo oxidation or reduction reactions depending on the reagents used.
2-(Aminomethyl)-1H-quinazolin-4-one has potential applications in:
Rational design of the quinazolin-4-one scaffold focuses on strategic modifications to enhance target binding affinity and pharmacokinetic properties. Key functionalization sites include positions 2, 3, 6, and 7, where substitutions modulate electronic properties, steric bulk, and hydrogen-bonding capacity. In anti-SARS-CoV-2 agents, N-acetylation at position 3 (e.g., compound 2b) significantly improved microsomal stability and plasma exposure (AUC₂₄h = 41.57 μg·h/mL) compared to the planar parent compound 1a. This modification reduced ClogP from 5.0 to 1.3–2.4, enhancing solubility while maintaining antiviral potency (IC₅₀ = 0.11–0.33 μM) [1]. For kinase inhibition, introducing a 6-(2-aminobenzimidazole) moiety transformed the scaffold into multi-target inhibitors (e.g., compound 9a), achieving IC₅₀ values of 10.19 nM (Aurora A) and 13.12 nM (PI3Kα). The aminomethyl group at position 2 served as a versatile handle for appending hydrophobic pharmacophores that occupy allosteric pockets [9].
Table 1: Impact of Quinazolin-4-one Substitutions on Biological Activity
Compound | R₁ (Position) | R₂ (Position) | Key Biological Activity | ClogP |
---|---|---|---|---|
1a | H (N3) | 7-Cl (C6) | SARS-CoV-2 IC₅₀: 0.23 μM | 5.0 |
2b | -COCH₃ (N3) | 7-F (C6) | SARS-CoV-2 IC₅₀: 0.29 μM; AUC: 41.57 μg·h/mL | 1.3 |
9a | 2-(Aminomethyl) (C2) | 6-(2-Aminobenzimidazole) (C6) | Aurora A IC₅₀: 10.19 nM; PI3Kα IC₅₀: 13.12 nM | 3.8* |
*Estimated value based on structural analogs.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient coupling of quinazolinone alkynes with azido-sugars, generating triazole-linked hybrids with enhanced bioactivity. The 1,2,3-triazole ring acts as a rigid bioisostere for amide bonds, resisting metabolic degradation while facilitating π-π stacking with target proteins. In HDAC inhibitors, triazole-linked cap groups (e.g., NSC746457) achieved IC₅₀ values of 104 nM against HDAC1, where the triazole formed critical interactions with Phe-155 and Phe-210 residues [7]. For glycosylated derivatives, β-D-glucose-azide coupled to C2-propargyl-quinazolinones yielded analogs with improved water solubility and tumor cell uptake. The reaction proceeds under aqueous conditions (25–60°C, 2–12 hr) with >85% yield, showcasing its robustness for diversifying the quinazolinone scaffold [4] [7].
Dimroth rearrangement serves as a key step for synthesizing 2-aminoquinazolin-4-ones under mild, scalable conditions. This one-pot methodology involves treating anthranilic acid (3) with phenylcyanamide (4) and chlorotrimethylsilane, followed by rearrangement in 2N NaOH/EtOH/H₂O (1:1). The process achieves 76% overall yield without chromatographic purification, a significant improvement over traditional POCl₃-mediated routes (50% yield, 4 steps). Critical advantages include:
Table 2: Comparison of Synthetic Routes for 2-Aminoquinazolin-4-ones
Method | Steps | Overall Yield | Key Limitations |
---|---|---|---|
POCl₃-mediated | 4 | 50% | Unstable intermediates; requires excess POCl₃ |
Dimroth Rearrangement | 1 (pot) | 76% | Requires precise pH control during rearrangement |
Linker length and flexibility critically determine the efficacy of quinazolinone-based dual pharmacophores. In PI3K/HDAC hybrids, C5-phenoxy linkers (4–6 atoms) connected to hydroxamic acids yielded potent inhibitors (e.g., 48c), with IC₅₀ <10 nM against PI3Kδ and HDAC6. Shorter linkers (<3 atoms) compromised HDAC binding, while longer chains (>8 atoms) reduced cellular permeability [2]. For antifungal agents, benzyl-linked pyrazole-carboxamides (e.g., 6a16) exhibited superior activity (EC₅₀ = 9.06 mg/L vs. Rhizoctonia solani) when the linker incorporated ortho-chloro substituents, enhancing hydrophobic contact with sterol-binding sites. Optimal linkers balanced rigidity (benzyl rings) and polarity (amide bonds), as demonstrated in SAR studies where meta-substituted variants showed 3-fold lower potency [3] [10].
Table 3: Linker Designs in Quinazolinone Hybrid Inhibitors
Targets | Optimal Linker | Length (Atoms) | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
PI3Kδ/HDAC6 | -O-(CH₂)₂-NH- | 5 | <10 nM (both targets) |
Antifungal (SDH) | -CH₂-C₆H₄(2-Cl)-NHCO- | 8 | 9.06 mg/L (Rhizoctonia solani) |
Aurora A/PI3K | -CH₂-NH-(CH₂)₂- | 4 | 10–13 nM (kinases) |
Solvent polarity directly impacts quinazolinone synthesis efficiency and environmental metrics. Polar aprotic solvents like DMF accelerate Dimroth rearrangements but pose recycling challenges. Recent advances employ:
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